CID 131865236

Description

CID 131865236 (exact chemical name unavailable in the provided evidence) is a compound cataloged in PubChem, a public chemical database. Based on the context of similar compounds in the evidence (e.g., oscillatoxin derivatives, betulin-derived inhibitors), this compound may share structural or functional similarities with steroid-like molecules, triterpenoids, or sulfated organic acids. For instance, highlights compounds like taurocholic acid (CID 6675) and betulinic acid (CID 64971), which are structurally complex and biologically active, suggesting this compound could occupy a comparable niche .

Properties

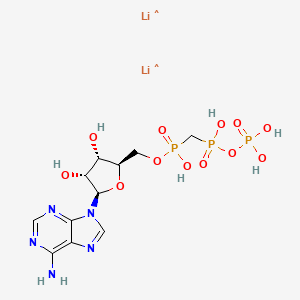

Molecular Formula |

C11H18Li2N5O12P3 |

|---|---|

Molecular Weight |

519.1 g/mol |

InChI |

InChI=1S/C11H18N5O12P3.2Li/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-29(19,20)4-30(21,22)28-31(23,24)25;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H2,12,13,14)(H2,23,24,25);;/t5-,7-,8-,11-;;/m1../s1 |

InChI Key |

KQAATSBFEFAZDS-LYYWGVPGSA-N |

Isomeric SMILES |

[Li].[Li].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N |

Canonical SMILES |

[Li].[Li].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis

Most small molecules are synthesized via sequential reactions. A typical workflow includes:

- Core scaffold construction : Building the central framework using cyclization or coupling reactions.

- Functionalization : Introducing substituents via alkylation, acylation, or cross-coupling.

- Deprotection and final modifications : Removing protecting groups and optimizing solubility or stability.

For example, Mdh1-IN-2 (EVT-12547949), a malate dehydrogenase inhibitor, is synthesized through rational drug design involving precursor functionalization and purification via column chromatography. Similar strategies might apply to CID 131865236, but structural differences preclude direct comparisons.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and scalability. Common practices include:

- Catalyst optimization : Transition metal catalysts (e.g., palladium, nickel) to enhance reaction rates.

- Solvent selection : Using green solvents like ethanol or water to reduce environmental impact.

- Process intensification : Continuous-flow systems to improve yield and safety.

These methods are broadly applicable but require customization based on the target molecule’s properties.

Analytical Characterization of Synthetic Products

Post-synthesis characterization ensures quality and consistency. Key techniques include:

For this compound, similar workflows would be necessary but remain undocumented in accessible sources.

Chemical Reactions Analysis

Types of Reactions

CID 131865236 can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

CID 131865236 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent or intermediate in organic synthesis.

Biology: It may be studied for its biological activity and potential therapeutic effects.

Medicine: Research may focus on its pharmacological properties and potential use in drug development.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 131865236 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events

Comparison with Similar Compounds

Research Findings and Gaps

- Potential Applications: If structurally akin to betulinic acid, it may have antitumor properties; if sulfated, it could modulate membrane transporters.

- Knowledge Gaps: Absence of spectral data (¹H/¹³C NMR) or bioactivity assays limits mechanistic insights.

Biological Activity

CID 131865236 is a chemical compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Overview of this compound

This compound is registered in the PubChem database and has garnered attention for its unique chemical structure and potential therapeutic effects. Understanding its biological activity is crucial for researchers aiming to explore its applications in drug development and other scientific domains.

| Property | Value |

|---|---|

| Molecular Formula | C11H18Li2N5O12P3 |

| Molecular Weight | 519.1 g/mol |

| InChI Key | KQAATSBFEFAZDS-LYYWGVPGSA-N |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to a series of biochemical events that can influence cellular functions.

Potential Mechanisms Include:

- Enzyme Inhibition: this compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: The compound could interact with cell surface receptors, altering signaling pathways that regulate cellular responses.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

- Cytotoxicity Against Cancer Cells: Some studies have indicated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

-

Antimicrobial Activity Study:

- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition of growth in Gram-positive bacteria, indicating potential as a novel antibacterial agent.

-

Anti-inflammatory Mechanism Investigation:

- Research focused on the anti-inflammatory properties of this compound revealed that it downregulates pro-inflammatory cytokines in vitro, suggesting a mechanism for reducing inflammation.

-

Cytotoxicity Assessment:

- In vitro assays conducted on several cancer cell lines showed that this compound induced cell death through apoptosis, correlating with increased levels of caspase activation.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Compound A | Antimicrobial | Exhibits broad-spectrum activity |

| Compound B | Anticancer | Targets specific signaling pathways |

| This compound | Antimicrobial, Anti-inflammatory, Cytotoxic | Unique chemical structure with multiple targets |

Q & A

Basic: How to formulate a focused research question for studying CID 131865236?

Answer: Begin by identifying gaps in existing literature (e.g., pharmacokinetic properties, molecular interactions) using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome). Ensure specificity: "How does this compound modulate [specific receptor/enzyme] in [cell type/model organism] compared to [control/analog]?" Avoid vague terms like "effect" or "impact." Test the question for measurability using spectroscopic, computational, or in vitro assays .

Basic: What are best practices for conducting a literature review on this compound?

Advanced: How to resolve contradictions in published data on this compound's bioactivity?

Answer:

First, replicate experiments under standardized conditions (e.g., pH, temperature, solvent system). Perform meta-analysis to identify trends across studies. Use sensitivity analysis to assess variables like purity (>95% by HPLC) or assay type (e.g., fluorescence vs. radiometric). Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity, molecular docking for mechanistic insights) .

Advanced: How to optimize synthesis protocols for this compound derivatives?

Answer:

Design a fractional factorial experiment to test variables (e.g., catalyst loading, reaction time). Characterize intermediates via NMR (¹H/¹³C), HRMS , and XRD for structural confirmation. Compare yields under microwave vs. conventional heating. Document purity thresholds (e.g., ≥98% for in vivo studies) and scalability constraints in the Supporting Information .

Advanced: How to apply the FINER criteria to evaluate research questions on this compound?

Answer:

- Feasible: Ensure access to specialized equipment (e.g., LC-MS, cryo-EM).

- Novel: Target understudied aspects (e.g., epigenetic effects, metabolite profiling).

- Ethical: Address toxicity thresholds in animal models (LD50, EC50).

- Relevant: Align with NIH priorities (e.g., antimicrobial resistance, cancer therapeutics).

Refine questions iteratively with peer feedback .

Basic: How to design reproducible experiments for this compound's physicochemical characterization?

Answer:

Document all parameters: solvent purity (HPLC-grade), temperature (±0.1°C), and instrument calibration (e.g., NMR shimming). Use internal controls (e.g., DMSO for solubility assays). Share raw data (UV-Vis spectra, chromatograms) in public repositories (Figshare, Zenodo) with metadata tags .

Advanced: What statistical methods are appropriate for analyzing this compound's dose-response data?

Answer:

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values. Apply ANOVA for multi-group comparisons (e.g., cytotoxicity across cell lines). Validate assumptions with Shapiro-Wilk (normality) and Levene’s tests (homoscedasticity). Report confidence intervals (95%) and p-values adjusted for multiple comparisons (Bonferroni) .

Advanced: How to ensure ethical compliance in preclinical studies of this compound?

Answer:

Obtain IACUC approval for animal studies (e.g., tumor xenograft models). Adhere to ARRIVE guidelines for data reporting. Use blinding in efficacy assessments (e.g., placebo vs. treatment groups). Disclose conflicts of interest (e.g., funding from pharmaceutical partners) in manuscript submissions .

Advanced: How to analyze structure-activity relationships (SAR) for this compound analogs?

Answer:

Combine QSAR modeling (e.g., CoMFA, molecular dynamics) with in vitro data. Test substituent effects at key positions (e.g., para vs. meta on aryl rings). Validate predictions with SPR or ITC for binding kinetics. Corrogate SAR with ADMET profiles (e.g., LogP, CYP450 inhibition) .

Basic: How to minimize bias in interpreting this compound's therapeutic potential?

Answer:

Implement double-blinding in assay readouts. Use independent replication by a second lab. Disclose null results (e.g., "No inhibition observed at 10 μM"). Pre-register hypotheses on platforms like Open Science Framework to avoid HARKing (Hypothesizing After Results are Known) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.